,3,5-Cyclohexanetriol holds potential as a precursor for various functional materials due to its unique structure containing three hydroxyl groups. These hydroxyl groups can undergo further chemical modifications, allowing for the attachment of diverse functional groups, leading to materials with tailored properties.
For example, research has explored its use in the synthesis of:
,3,5-Cyclohexanetriol exists in two stereoisomeric forms, cis and trans. These stereoisomers possess different spatial arrangements of their hydroxyl groups, making them valuable chiral scaffolds for the synthesis of enantiopure compounds.
Enantiopure compounds are crucial in various fields, including:
The presence of multiple hydroxyl groups in 1,3,5-cyclohexanetriol enables it to participate in hydrogen bonding interactions, a key principle in supramolecular chemistry. These interactions can lead to the self-assembly of molecules into well-defined structures with unique properties.
Research has explored its potential for the development of:
1,3,5-Cyclohexanetriol is a polyol characterized by three hydroxyl groups attached to a cyclohexane ring. Its molecular formula is C6H12O3, and it is known for its sweet taste and solubility in water, ethanol, and methanol. The compound appears as a colorless crystalline solid at room temperature, with a melting point of approximately 245 °C and a molecular weight of 132.16 g/mol .
These reactions highlight the compound's versatility in organic synthesis and its potential for creating complex molecules.
1,3,5-Cyclohexanetriol exhibits several biological activities. It is noted for its potential as a sweetening agent and has been investigated for its role in enhancing the solubility of certain drugs. Additionally, it has been utilized in the synthesis of oligodeoxyribonucleotides, which are essential in molecular biology research. Its non-toxic nature makes it suitable for applications in food chemistry and pharmaceuticals.
The synthesis of 1,3,5-cyclohexanetriol can be achieved through various methods:
These methods demonstrate the compound's accessibility for researchers and industries focused on organic synthesis.
1,3,5-Cyclohexanetriol has diverse applications across several fields:
Research on interaction studies involving 1,3,5-cyclohexanetriol has shown its ability to form complexes with various metal ions and organic molecules. These interactions are significant in supramolecular chemistry where the compound serves as a ligand framework. Additionally, studies have explored its role in enhancing drug solubility and bioavailability through complex formation with active pharmaceutical ingredients .
Several compounds share structural similarities with 1,3,5-cyclohexanetriol. Here are some notable examples:
What sets 1,3,5-cyclohexanetriol apart from these similar compounds is its specific arrangement of hydroxyl groups on the cyclohexane ring. This unique configuration allows it to participate in distinct
The historical development of 1,3,5-cyclohexanetriol research can be traced back to the mid-20th century when researchers first recognized the potential of polyhydroxycyclohexanes as model compounds for carbohydrate chemistry and stereochemical studies. The initial synthesis challenges were formidable, as traditional methods required dangerous intermediates including explosive trinitroso- and trinitrophloroglucinoles. These early synthetic limitations significantly hampered research progress until the 1990s when safer and more efficient synthetic routes were developed.
A pivotal advancement occurred in 1992 when Hegetschweiler and colleagues developed a revolutionary synthetic approach starting from phloroglucinol. This method involved azocoupling with 4-diazobenzolsulfonic acid to form trinatrium-tris-(p-sulfonatophenylazo)-phloroglucinol, followed by hydrogenation using platinum-rhodium catalysts in aqueous sulfuric acid. This breakthrough eliminated the need for hazardous intermediates and established a foundation for systematic investigations into cyclohexanetriol chemistry.
The establishment of reliable synthetic methodologies enabled researchers to explore the unique stereochemical properties of 1,3,5-cyclohexanetriol. Early conformational studies revealed that the compound preferentially adopts a chair conformation with a triaxial orientation of hydroxyl groups, a configuration that defies conventional stereochemical expectations. This unusual stability of the syn-1,3,5-triaxial arrangement became a defining characteristic that distinguished cyclohexanetriol derivatives from other polyol systems.
The development of modern synthetic approaches to 1,3,5-cyclohexanetriol has been marked by continuous refinement of catalytic hydrogenation techniques. Contemporary methods primarily rely on the direct hydrogenation of phloroglucinol under carefully controlled conditions. Research has demonstrated that using 10% ruthenium on carbon catalyst with hydrogen gas in isopropyl alcohol at 120 degrees Celsius under 7600.51 Torr pressure for 24 hours can achieve yields of 77%.
Alternative synthetic strategies have emerged that utilize different starting materials and reaction conditions. The high-pressure hydrogenation approach employs Raney-nickel or rhodium on aluminum oxide catalysts to convert 1,2,4-trihydroxybenzene directly to the corresponding cyclohexanetriol. Using rhodium on aluminum oxide as catalyst, researchers have reported improved yields of 50% through optimized reaction conditions that eliminate the need for high vacuum distillation.
The stereochemical complexity of 1,3,5-cyclohexanetriol has been a central theme in its research development. Early investigations established that multiple stereoisomeric forms exist, with the all-cis configuration being particularly significant due to its exceptional stability. Conformational analysis studies using nuclear magnetic resonance spectroscopy have consistently demonstrated that both ligands derived from this scaffold maintain a triaxial orientation of hydroxyl groups in both solid state and solution.
Crystal structure determinations have provided definitive evidence for the preferred conformations of cyclohexanetriol derivatives. X-ray diffraction studies reveal that the compound adopts a chair conformation with hydroxyl groups in axial positions, forming an adamantane-like structure when coordinated with metal cations. This structural motif has become fundamental to understanding the coordination chemistry and supramolecular behavior of cyclohexanetriol-based systems.
The catalytic hydrogenation of phloroglucinol represents the most widely studied and industrially relevant route for synthesizing 1,3,5-cyclohexanetriol [1]. Ruthenium-based catalysts have emerged as the preferred choice due to their exceptional activity and selectivity in reducing aromatic polyols under mild conditions [1] [10]. The transformation involves the complete saturation of the benzene ring while preserving the hydroxyl functionalities, yielding the corresponding cyclohexanetriol product.
Heterogeneous ruthenium catalysts supported on carbon have demonstrated remarkable efficiency in this transformation [1]. The use of 10% ruthenium on carbon under conditions of 120°C, 7600.51 Torr hydrogen pressure, and 24-hour reaction time achieves a 77% yield of 1,3,5-cyclohexanetriol [1]. The reaction proceeds through sequential hydrogenation steps, with the initial formation of partially saturated intermediates before complete ring reduction [1].
Advanced ruthenium catalyst systems have been developed to enhance both activity and selectivity [10] [11]. Ruthenium supported on titanium dioxide exhibits exceptional performance with turnover frequencies reaching 7,662 per hour under optimized conditions [10]. The superior activity of ruthenium on titanium dioxide compared to other supports has been attributed to the small size and uniform dispersion of ruthenium nanoparticles, with average particle sizes of 2.0 nanometers [10].
Homogeneous ruthenium complexes bearing tripodal phosphine ligands have shown promising results for polyol hydrogenation reactions [41] [42]. These ruthenium triphos systems demonstrate the ability to perform selective hydrogenation under mild conditions while maintaining high catalyst stability [41]. The facially coordinating triphos ligands provide optimal electronic and steric environments for the ruthenium center, enhancing both activity and longevity [44].
Rare earth hydride-supported ruthenium catalysts represent a cutting-edge development in this field [11]. Ruthenium supported on yttrium hydride achieves full hydrogenation of nitrogen-containing heterocycles at 363 K and 1 MPa hydrogen pressure, conditions that are currently the mildest reported for such transformations [11]. These systems exhibit remarkable stereoselectivity for all-cis products, which is highly favorable for subsequent chemical transformations [11].
Table 1: Ruthenium-Catalyzed Hydrogenation Methods for Polyol Synthesis
| Catalyst System | Substrate | Conditions | TOF/Activity | Selectivity | Reference |
|---|---|---|---|---|---|
| Ruthenium/TiO₂ | Levulinic acid | 70°C, 15 min, aqueous | 7,662 h⁻¹ | Quantitative GVL | [10] |
| 10% Ruthenium/C | Phloroglucinol | 120°C, 7600.51 Torr, 24 h | 77% yield | 77% cyclohexanetriol | [1] |
| Ruthenium/HAP | Various acids | 275°C, vapor phase | 65.1% conversion | 99.8% selectivity | [10] |
| Ruthenium-HT (Hydrotalcite) | CO₂ | 60°C, 60 bar, 24 h | TON = 11,389 | High formic acid | [31] |
| Ruthenium triphos complexes | Levulinic acid | Variable T, P | Variable | Variable | [41] [42] [44] |
| Ruthenium/YH₃ | N-heterocycles | 363 K, 1 MPa H₂ | Highest TON reported | All-cis products | [11] |
Systematic optimization of reaction parameters is crucial for maximizing the efficiency of phloroglucinol hydrogenation to 1,3,5-cyclohexanetriol [31]. Temperature effects follow Arrhenius behavior, with activation energies typically ranging from 34.5 ± 2.5 kilojoules per mole for ruthenium-catalyzed systems [31]. The optimal temperature range of 60-120°C provides a balance between reaction rate and catalyst stability [31].
Hydrogen pressure exhibits first-order dependence on reaction rate, with optimal pressures ranging from 30-60 bar [31]. Higher pressures beyond this range show diminishing returns due to mass transfer limitations and potential catalyst deactivation [31]. The partial pressure of hydrogen directly influences the surface coverage of hydrogen atoms on the catalyst, which is the rate-determining step in many hydrogenation mechanisms [31].
Catalyst loading optimization reveals first-order dependence on reaction rate within the range of 0.5-5 mol% [31]. Higher loadings can lead to catalyst aggregation and reduced active surface area, while lower loadings result in insufficient active sites for efficient conversion [31]. The optimal catalyst concentration balances activity with economic considerations for industrial applications [31].
Solvent selection profoundly impacts both reaction rate and selectivity [10] [31]. Aqueous systems demonstrate superior performance compared to organic solvents, with water acting not only as a solvent but also as a participant in the reaction mechanism [10]. The promotional effect of water has been confirmed through deuterium labeling studies, which show incorporation of deuterium from D₂O into the product [10]. Methanol-water mixtures in a 5:1 volume ratio provide optimal conditions for many ruthenium-catalyzed systems [31].
Agitation speed affects mass transfer rates, with optimal stirring speeds around 800 rpm ensuring adequate mixing without causing catalyst degradation [31]. Beyond this speed, mechanical stress can lead to catalyst fragmentation and reduced activity [31]. The agitation rate must be sufficient to minimize external mass transfer limitations while avoiding excessive shear forces [31].
Table 4: Reaction Parameter Optimization Data
| Parameter | Optimal Range | Effect on Rate | Activation Energy | Selectivity Impact | Reference |
|---|---|---|---|---|---|
| Temperature | 60-120°C | Arrhenius dependence | 34.5 ± 2.5 kJ mol⁻¹ | Higher T reduces selectivity | [31] |
| Pressure (H₂) | 30-60 bar | First order dependence | N/A | Minimal effect | [31] |
| Catalyst Loading | 0.5-5 mol% | First order dependence | N/A | Minimal effect | [31] |
| Solvent System | H₂O or MeOH:H₂O (5:1) | Water promotes reaction | N/A | Aqueous favors hydrogenation | [10] [31] |
| Reaction Time | 15 min - 24 h | Linear with conversion | N/A | Longer time improves yield | [1] [31] |
| Agitation Speed | 800 rpm | Mass transfer limited | N/A | No effect on selectivity | [31] |
The scalability of ruthenium-catalyzed phloroglucinol hydrogenation has been demonstrated through continuous flow processes and large-scale batch reactions [47]. Supported ruthenium-triphos catalysts show exceptional stability in flow reactors, maintaining activity for at least 195 hours without significant deactivation [47]. This extended catalyst lifetime is crucial for industrial viability and economic feasibility [47].
Flow chemistry applications offer significant advantages for scaling up 1,3,5-cyclohexanetriol production [15] [47]. Continuous flow reactors provide enhanced heat and mass transfer, improved safety through reduced inventory of hazardous materials, and consistent product quality [15]. The modular nature of flow systems allows for straightforward scale-up by numbering-up reactor units [15].
Industrial implementation considerations include catalyst recovery and recycling protocols [18] [31]. Heterogeneous ruthenium catalysts on solid supports enable facile separation from reaction products through filtration [18]. The recyclability of these catalysts is excellent, with minimal loss of activity over multiple cycles when proper regeneration procedures are followed [18].
Economic analysis reveals that ruthenium catalyst costs can be offset by high turnover numbers and extended catalyst lifetimes [31] [47]. The development of more efficient catalyst systems with lower metal loadings continues to improve the economic viability of this synthetic route [31]. Alternative supports and promoters are being investigated to reduce dependence on precious metals while maintaining high activity [18].
Process intensification through microreactor technology has shown promise for improving space-time yields [15]. The enhanced heat and mass transfer in microchannels allows for higher reaction rates and better temperature control [15]. These advantages are particularly important for exothermic hydrogenation reactions where temperature control is critical for selectivity [15].
Enzymatic approaches to 1,3,5-cyclohexanetriol synthesis offer unique advantages in terms of selectivity and mild reaction conditions [29]. Enzymatic asymmetrization represents a powerful strategy for accessing enantiomerically pure cyclohexanetriol derivatives [29]. The theoretical yield for enzymatic asymmetrization of meso-compounds can reach 100%, unlike kinetic resolution methods that are limited to 50% yield [29].
Enzyme-catalyzed transformations rely on the three-point attachment model to achieve stereospecific conversions [29]. The spatial arrangement of substrate binding sites in the enzyme active site determines the stereochemical outcome of the reaction [29]. This principle has been successfully applied to various polyol substrates, achieving enantiomeric excesses exceeding 97% [29].
Lipase-catalyzed transesterification reactions have shown particular promise for cyclohexanetriol synthesis [29]. Porcine pancreatic lipase-mediated reactions with vinyl esters achieve high selectivity for desired stereoisomers [29]. The reaction conditions are typically mild, operating at room temperature in organic solvents or solvent-free systems [29].
Hydrolase enzymes demonstrate excellent stereoselectivity in the asymmetrization of meso-diols and related substrates [29]. α-Chymotrypsin-catalyzed hydrolyses have been extensively studied for this purpose, with detailed mechanistic investigations revealing the structural requirements for high stereoselectivity [29]. The enzyme's ability to differentiate between enantiotopic groups makes it an ideal catalyst for asymmetric synthesis [29].
Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical methods [16] [19]. This hybrid approach enables the construction of complex cyclohexanetriol derivatives that would be difficult to access through purely chemical or enzymatic routes [16]. The integration of enzymatic and chemical steps allows for strategic bond formations while maintaining stereochemical control [16].
Benzoate-CoA ligase variants have been engineered to accept non-natural substrates, expanding the scope of enzymatic acyl-CoA synthesis [16]. These engineered enzymes enable the formation of diverse CoA esters that serve as activated intermediates for subsequent chemical transformations [16]. The chemoenzymatic approach achieves yields of 75-82% for complex polyol derivatives [19].
Large-scale chemoenzymatic processes have been developed for multi-gram synthesis of cyclohexanetriol precursors [16]. These processes typically involve initial enzymatic activation followed by chemical cyclization and reduction steps [16]. The scalability of chemoenzymatic routes makes them attractive for industrial applications where both efficiency and selectivity are required [16].
Stilbene synthase-catalyzed reactions represent another avenue for chemoenzymatic cyclohexanetriol synthesis [16]. These polyketide synthases can be engineered to accept modified starter units, leading to diverse cyclohexane scaffolds [16]. The enzymatic step provides regio- and stereochemical control, while subsequent chemical modifications introduce desired functional groups [16].
Flow chemistry has emerged as a transformative technology for continuous synthesis of 1,3,5-cyclohexanetriol and related compounds [15] [30]. The advantages of flow processes include enhanced safety, improved heat and mass transfer, and precise control over reaction parameters [15]. Continuous flow reactors enable the use of harsh reaction conditions that would be problematic in batch processes [15].
Hydrogenation reactions in flow systems benefit from improved gas-liquid contact and enhanced mass transfer [30]. Flow hydrogenation of trinitrobenzene precursors to phloroglucinol derivatives has been demonstrated using copper-based catalysts [30]. The flow approach provides better control over reaction temperature and residence time, leading to improved selectivity [30].
Multistep flow synthesis protocols have been developed for complex organic molecules, including cyclohexanetriol derivatives [15]. These processes involve sequential reaction chambers with inline purification and product isolation [15]. The ability to telescope multiple synthetic steps reduces overall process time and improves atom economy [15].
Photochemical flow reactors enable unique transformations that are not accessible in batch systems [15]. The uniform irradiation and precise residence time control in flow photoreactors allow for stereoselective reactions with high reproducibility [15]. These systems have been applied to asymmetric synthesis with excellent stereochemical control [15].
The stereochemical control of 1,3,5-cyclohexanetriol synthesis is crucial for accessing specific isomers with desired biological or chemical properties [4] [28]. Dynamic epimerization strategies enable the selective conversion of thermodynamically stable trans isomers to the less stable but often more biologically active cis forms [28]. This approach represents a paradigm shift from traditional synthesis methods that rely on kinetic control [28].
Hydrogen atom transfer photocatalysis combined with boronic acid-mediated transient thermodynamic control achieves remarkable selectivity for cis diol formation [28]. The protocol converts cyclic trans diols to their cis counterparts with uniform diastereocontrol, achieving cis/trans ratios of 17.5:1 [28]. The mechanism involves photocatalytic hydrogen atom abstraction followed by stereoselective hydrogen atom delivery [28].
The boronic acid additive plays a crucial role in stabilizing the desired cis configuration through reversible boronate ester formation [28]. This transient stabilization shifts the thermodynamic equilibrium toward the normally less stable cis isomer [28]. The methodology is compatible with various ring sizes and substitution patterns, making it broadly applicable to cyclohexanetriol synthesis [28].
Catalyst-controlled stereoselective hydrogenation provides another approach to stereochemical control [11]. Rare earth hydride-supported ruthenium catalysts demonstrate remarkable selectivity for all-cis products in hydrogenation reactions [11]. This stereoselectivity arises from the unique electronic and steric environment provided by the hydride support [11].
Table 2: Stereoselective Synthesis Approaches
| Method | Stereochemical Control | Key Features | Typical Yields | Selectivity (ee/de) | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Enantioselective | Chiral catalysts, high ee | 85-95% | >90% ee | [17] |
| Dynamic Epimerization | Diastereoselective (trans to cis) | Boronic acid mediated control | 66-77% | 17.5:1 cis/trans | [28] |
| Enzymatic Asymmetrization | Enantioselective | Enzyme differentiation | Up to 100% theoretical | 97% ee | [29] |
| Chemoenzymatic Routes | Enantioselective | Combines chemical/enzymatic | 75-82% | Variable | [16] [19] |
| HAT Photocatalysis | Diastereoselective | Hydrogen atom transfer | 66-94% | >90% de | [28] |
Enantioselective catalysis represents the gold standard for accessing optically pure 1,3,5-cyclohexanetriol derivatives [17] [32]. Asymmetric hydrogenation using chiral ruthenium and rhodium catalysts has achieved remarkable levels of enantioselectivity, often exceeding 90% enantiomeric excess [17]. The development of chiral ligands specifically designed for cyclohexane synthesis has been instrumental in achieving high selectivity [17].
Proline-catalyzed asymmetric aldol reactions provide access to cyclohexanetriol precursors with excellent enantiocontrol [32]. These organocatalytic transformations operate under mild conditions and achieve high stereoselectivity through well-defined transition state geometries [32]. The modular nature of organocatalytic systems allows for fine-tuning of selectivity through ligand modification [32].
Asymmetric epoxidation followed by stereoselective ring-opening provides another route to enantiomerically enriched cyclohexanetriols [32]. This approach enables the construction of multiple stereocenters in a single operation while maintaining high levels of enantiocontrol [32]. The methodology has been successfully applied to the total synthesis of complex natural products containing cyclohexanetriol cores [32].
Metal-catalyzed asymmetric cycloaddition reactions offer direct access to cyclohexane frameworks with defined stereochemistry [14]. Iridium-catalyzed hydrogen borrowing reactions achieve stereoselective cyclohexane formation from simple starting materials [14]. These processes represent novel (5 + 1) strategies for multisubstituted cyclohexane construction [14].
Asymmetric hydrogenation techniques have evolved significantly since the pioneering work that led to Nobel Prize recognition in 2001 [17]. Modern asymmetric hydrogenation catalysts achieve exceptional levels of enantioselectivity while operating under mild conditions [17]. The development of privileged chiral ligands has been central to these advances [17].
Rhodium-based asymmetric hydrogenation catalysts demonstrate exceptional performance for prochiral olefin reduction [37]. Machine learning approaches have been applied to optimize catalyst selection for specific substrates, though the complexity of the catalytic systems presents ongoing challenges [37]. High-throughput experimentation combined with computational chemistry provides new insights into catalyst design principles [37].
Ruthenium asymmetric hydrogenation systems offer complementary reactivity to rhodium catalysts [10] [17]. These systems are particularly effective for the reduction of ketones and other carbonyl-containing substrates [10]. The ability to switch between different metal catalysts provides flexibility in addressing diverse synthetic challenges [17].
Heterogeneous asymmetric hydrogenation catalysts are gaining attention for their practical advantages in large-scale synthesis [17]. These systems combine the selectivity of homogeneous catalysts with the ease of separation associated with heterogeneous systems [17]. Immobilization strategies must be carefully designed to preserve the chiral environment around the active site [17].
Sustainable catalyst development for 1,3,5-cyclohexanetriol synthesis focuses on reducing dependence on precious metals while maintaining high activity and selectivity [18] [31]. Heterogeneous catalysts based on abundant transition metals offer promising alternatives to ruthenium-based systems [18]. Iron-based catalysts have shown particular promise due to their low toxicity and environmental compatibility [18].
Catalyst design strategies emphasize atom economy and minimal waste generation [18]. Supported metal catalysts enable efficient recovery and recycling, reducing overall metal consumption [18]. The development of robust catalyst supports that resist leaching and deactivation is crucial for sustainable processes [18].
Biomimetic catalyst design draws inspiration from natural enzymatic systems [18]. These catalysts often operate under mild conditions and exhibit high selectivity for desired products [18]. The incorporation of renewable feedstock-derived ligands further enhances the sustainability profile of these systems [18].
Catalyst lifetime optimization through rational design and proper handling procedures maximizes the utilization of precious metal catalysts [31] [47]. Understanding deactivation mechanisms enables the development of more robust catalyst systems [46]. Regeneration protocols allow for restoration of catalyst activity without complete replacement [18].
Solvent-free synthesis represents a paradigm shift toward more sustainable chemical processes [13] [26]. These reactions eliminate the need for organic solvents, reducing environmental impact and simplifying purification procedures [26]. Solid-state reactions often proceed with enhanced selectivity compared to solution-phase processes [26].
Mechanochemical synthesis enables bond formation through mechanical energy input [26]. Ball milling and other mechanochemical techniques can drive reactions that are difficult to achieve under conventional conditions [26]. The absence of solvents eliminates solvent-related waste streams and reduces energy requirements for solvent recovery [26].
Aqueous processing leverages water as both solvent and reactant in hydrogenation reactions [10] [31]. The promotional effect of water in ruthenium-catalyzed hydrogenation has been demonstrated through mechanistic studies [10]. Water not only serves as an environmentally benign medium but also actively participates in the catalytic cycle [10].
Biphasic systems enable catalyst recycling while facilitating product separation [42]. The partition of catalysts and products between immiscible phases allows for continuous operation and catalyst recovery [42]. These systems are particularly valuable for large-scale industrial processes where catalyst cost is a significant factor [42].
Table 3: Green Chemistry and Sustainable Approaches
| Approach | Advantages | Process Conditions | Efficiency Metrics | Environmental Impact | Reference |
|---|---|---|---|---|---|
| Flow Chemistry | Continuous operation, safety | Continuous flow reactors | High productivity, 195 h lifetime | Reduced waste, safer | [15] [30] [47] |
| Aqueous Processing | Environmentally benign | Water as solvent/reactant | 8,707 h⁻¹ TOF | No organic solvents | [10] [31] |
| Solvent-Free Reactions | Reduced pollution, low cost | Neat reactions, solid-state | 35-90% yields | Minimal purification | [13] [26] |
| Renewable Feedstocks | Sustainable sources | Lignocellulosic biomass | Variable conversion | Carbon neutral | [25] |
| Heterogeneous Catalysis | Easy catalyst recovery | Solid supported catalysts | High recyclability | Lower energy demand | [18] [31] |
| Biomass-Derived Platforms | Integrated biorefineries | Pyrolysis oils processing | 3x higher yields | Waste valorization | [25] |
The utilization of renewable feedstocks for 1,3,5-cyclohexanetriol synthesis aligns with sustainability principles and reduces dependence on fossil fuel-derived starting materials [25]. Lignocellulosic biomass represents an abundant and renewable source of aromatic building blocks [25]. Fast pyrolysis of biomass produces pyrolysis oils that can be converted into industrial commodity chemicals through integrated catalytic processing [25].
Hydroprocessing of pyrolysis oils increases their intrinsic hydrogen content, producing polyols and alcohols that serve as precursors for cyclohexanetriol synthesis [25]. The combination of hydroprocessing with zeolite catalysis enables the production of light olefins and aromatic hydrocarbons with yields up to three times higher than direct processing of pyrolysis oils [25].
Phloroglucinol derivatives obtained from biomass degradation provide direct precursors for cyclohexanetriol synthesis [19] [25]. Chemoenzymatic routes starting from biomass-derived phloroglucinol have been demonstrated for vitamin D analog synthesis [19]. The catalytic hydrogenation of phloroglucinol easily obtained from renewable sources provides a sustainable route to cyclohexanetriol [19].
Integrated biorefinery concepts enable the complete utilization of biomass components [25]. These approaches maximize the value extracted from renewable feedstocks while minimizing waste generation [25]. The economic viability of renewable feedstock utilization depends on the development of efficient conversion technologies and favorable market conditions [25].
1,3,5-Cyclohexanetriol exists in multiple stereoisomeric forms due to the presence of three hydroxyl groups positioned at alternating carbons around the cyclohexane ring [1] [3]. The stereochemical complexity arises from the ability of each hydroxyl group to adopt either axial or equatorial orientations in the chair conformation, leading to distinct spatial arrangements with different physical and chemical properties.
The cis,cis-1,3,5-cyclohexanetriol isomer, also known as the all-cis configuration, represents the most thermodynamically stable form of this compound [1] [4] [5]. This isomer is characterized by all three hydroxyl groups adopting equatorial positions in the chair conformation, designated as (1s,3s,5s)-cyclohexane-1,3,5-triol with CAS number 50409-12-6 [1] [4] [3].
The all-cis configuration exhibits remarkable structural symmetry, belonging to the C3 point group symmetry [1] [6]. This symmetry is reflected in its Nuclear Magnetic Resonance spectroscopy patterns, where the three equivalent carbon atoms bearing hydroxyl groups produce characteristic singlet peaks in both 1H and 13C NMR spectra [1] . The compound crystallizes as a dihydrate with a melting point of 108-110°C [4] [5].
From a conformational perspective, the cis,cis isomer demonstrates exceptional stability due to the optimal positioning of all hydroxyl groups in equatorial positions [6] [8]. This arrangement minimizes steric strain and maximizes intramolecular hydrogen bonding opportunities, contributing to its thermodynamic preference [9] [10]. The equatorial positioning eliminates unfavorable 1,3-diaxial interactions that would destabilize alternative conformations [9] [11].
The cis,trans-1,3,5-cyclohexanetriol isomers represent configurations where two hydroxyl groups maintain a cis relationship while the third adopts a trans orientation relative to one of the cis groups [12] [13]. These isomers are less symmetrical than the all-cis form and exist as distinct stereoisomeric entities with different physical properties.
The primary cis,trans isomer has been assigned CAS number 13314-30-2 and adopts the (1α,3α,5β)-cyclohexane-1,3,5-triol configuration. In this arrangement, two hydroxyl groups occupy equatorial positions while the third is positioned axially, creating an axial-equatorial-equatorial (aee) or equatorial-axial-equatorial (eae) pattern depending on the specific numbering system used [14] [9].
A second cis,trans isomer with the configuration (1α,3β,5α)-cyclohexane-1,3,5-triol also exists, representing an alternative arrangement where the positions of axial and equatorial hydroxyl groups differ [14] [9]. This isomer exhibits different conformational preferences and energetic profiles compared to the first cis,trans form.
The cis,trans isomers demonstrate intermediate stability between the highly stable all-cis form and the less stable all-trans configurations [14] [9]. Their conformational behavior is characterized by the presence of both favorable equatorial hydroxyl groups and less favorable axial orientations, creating a balance between steric strain and hydrogen bonding opportunities [9] [15].
The separation of 1,3,5-cyclohexanetriol isomers presents significant analytical challenges due to their similar physical properties and identical molecular formulas [16] [17] [18]. Multiple chromatographic and chemical methods have been developed to achieve effective separation and purification of individual stereoisomers.
High-Performance Liquid Chromatography represents the most widely employed method for isomer separation [19] [20] [21]. The technique utilizes differences in polarity and hydrogen bonding patterns between isomers to achieve resolution on various stationary phases [20] [22]. Chiral stationary phases have proven particularly effective for separating enantiomeric forms when they exist [20] [18].
Gas Chromatography with chiral stationary phases offers excellent resolution for volatile derivatives of cyclohexanetriol isomers [20] [21]. The method requires derivatization of the hydroxyl groups to enhance volatility and thermal stability, typically through silylation or acetylation reactions [20] [18].
Metal complexation methods have demonstrated remarkable selectivity for specific isomers [16] [17] [18]. The technique exploits the differential ability of isomers to form coordination complexes with metal ions, particularly copper(II) chloride, which preferentially binds to cis-1,3-diol arrangements [16] [17]. This method has been successfully applied to cyclohexanediol separation and shows promise for cyclohexanetriol isomer separation [16] [17].
Crystallization-based separation methods rely on solubility differences between isomers in various solvent systems [16] [17] [18]. The all-cis isomer often demonstrates distinct crystallization behavior due to its symmetrical structure and enhanced hydrogen bonding capacity [1] [4].
Capillary Electrophoresis provides an alternative separation mechanism based on differences in electrophoretic mobility under applied electric fields [20] [22]. The method is particularly effective when used with chiral selectors that can differentiate between stereoisomeric forms [20] [22].
The conformational analysis of 1,3,5-cyclohexanetriol requires comprehensive understanding of cyclohexane ring dynamics and the influence of hydroxyl substituents on conformational preferences [6] [8] [15]. The cyclohexane ring system adopts various conformations, with the chair form being the most stable due to optimal bond angles and minimized steric interactions [6] [8] [15].
The chair conformation represents the most thermodynamically stable arrangement for 1,3,5-substituted cyclohexanes [6] [8] [15]. In this conformation, the cyclohexane ring adopts a puckered structure that maintains tetrahedral bond angles at each carbon atom while minimizing torsional strain [6] [8] [15].
For 1,3,5-cyclohexanetriol, the chair conformation can exist in multiple forms depending on the axial or equatorial positioning of the hydroxyl substituents [6] [9] [15]. The all-equatorial chair conformation represents the global minimum energy structure, where all three hydroxyl groups occupy equatorial positions [6] [9] [15]. This arrangement eliminates unfavorable 1,3-diaxial interactions that would arise from axial hydroxyl groups [9] [11].
The chair conformation exhibits D3d symmetry when all three hydroxyl groups occupy equivalent positions [6] [15]. This symmetry is reflected in the compound's spectroscopic properties and influences its chemical reactivity patterns [6] [15]. The symmetry axis passes through the center of the ring perpendicular to the plane containing alternating carbon atoms [6] [15].
Alternative chair conformations with mixed axial-equatorial hydroxyl arrangements represent higher energy states [9] [15]. These conformations suffer from increased steric strain due to 1,3-diaxial interactions between axial hydroxyl groups and axial hydrogen atoms at non-adjacent positions [9] [11]. The energy penalty for each axial hydroxyl group is estimated at approximately 1.8-3.6 kcal/mol compared to the equatorial position [9] [23].
Hydroxyl groups exert profound influence on the conformational preferences of 1,3,5-cyclohexanetriol through multiple mechanisms including steric effects, electronic interactions, and hydrogen bonding [9] [15] [10]. The polar nature of hydroxyl groups creates strong preferences for equatorial positioning to minimize steric strain and maximize favorable interactions [9] [10].
The equatorial preference of hydroxyl groups stems from several factors [9] [15] [10]. Primary among these is the avoidance of 1,3-diaxial interactions that occur when hydroxyl groups occupy axial positions [9] [11]. Axial hydroxyl groups experience steric crowding with axial hydrogen atoms located at the 3 and 5 positions relative to the substitution site [9] [11].
Intramolecular hydrogen bonding significantly influences conformational stability [24] [25] [10]. The all-equatorial conformation allows for optimal hydrogen bonding between adjacent hydroxyl groups, creating a network of stabilizing interactions [24] [25] [10]. These hydrogen bonds contribute approximately 2-5 kcal/mol to the overall stability of the preferred conformation [24] [25].
Electronic effects also play a crucial role in conformational preferences [9] [15] [10]. The electron-withdrawing nature of hydroxyl groups affects the electron density distribution around the cyclohexane ring, influencing bond lengths and angles [9] [15]. These electronic perturbations can stabilize or destabilize specific conformational arrangements [9] [15].
Solvation effects further modify conformational preferences in solution [24] [25] [10]. Polar solvents can stabilize conformations that maximize hydroxyl group accessibility for intermolecular hydrogen bonding with solvent molecules [24] [25] [10]. This effect can shift the conformational equilibrium compared to gas-phase calculations [24] [25].
The dynamic conformational behavior of 1,3,5-cyclohexanetriol involves rapid interconversion between different ring conformations through well-defined transition states [6] [26] [27]. The chair-to-chair interconversion, commonly referred to as ring flipping, represents the primary dynamic process affecting conformational equilibria [6] [11] [26].
Ring flipping occurs through a series of intermediate conformations including half-chair, twist-boat, and boat forms [6] [8] [15]. The energy barrier for this process is typically 10-12 kcal/mol for unsubstituted cyclohexane but can be significantly modified by the presence of hydroxyl substituents [6] [8] [28].
The transition state geometries for ring flipping have been characterized through computational studies [6] [8] [28]. The half-chair conformation represents the highest energy point along the interconversion pathway, exhibiting significant angle strain and torsional distortion [6] [8] [28]. The twist-boat conformation serves as an intermediate energy state that can facilitate further conformational changes [6] [8] [15].
The kinetics of conformational interconversion are influenced by substituent effects [6] [26] [27]. Hydroxyl groups can accelerate or decelerate ring flipping depending on their positions and interactions [6] [26] [27]. Intramolecular hydrogen bonding can stabilize specific conformations and create energy barriers that affect the dynamics of conformational exchange [24] [25] [26].
Temperature effects play a crucial role in conformational dynamics [26] [27] [23]. Higher temperatures increase the population of higher energy conformations and accelerate interconversion rates [26] [27] [23]. Low-temperature studies have revealed the existence of multiple conformational states that are not accessible at room temperature [26] [27] [23].
Computational chemistry has emerged as an indispensable tool for understanding the stereochemical properties and conformational behavior of 1,3,5-cyclohexanetriol [29] [30] [31] [32]. Advanced quantum mechanical methods provide detailed insights into electronic structure, energetics, and molecular dynamics that are difficult to obtain through experimental techniques alone.
Density Functional Theory has become the method of choice for studying the electronic structure and conformational preferences of 1,3,5-cyclohexanetriol [29] [33] [31] [32]. DFT calculations provide accurate predictions of molecular geometries, relative energies, and spectroscopic properties while maintaining computational efficiency for moderately sized systems [29] [31] [32].
The choice of exchange-correlation functional significantly impacts the accuracy of DFT calculations for cyclohexanetriol systems [29] [31] [32]. The B3LYP functional, combining Becke's three-parameter exchange with Lee-Yang-Parr correlation, has been widely employed for geometry optimizations and energy calculations [29] [31] [32]. However, newer functionals such as M06-2X and revPBE-D3 have shown improved performance for systems with significant dispersion interactions [29] [31].
Basis set selection represents another critical consideration in DFT studies of cyclohexanetriol [29] [31] [32]. The 6-31G(d) basis set provides a reasonable balance between accuracy and computational cost for initial investigations [29] [32] [28]. For more accurate energy calculations, triple-zeta basis sets such as 6-311+G(2d,p) or def2-TZVP are recommended [29] [31] [32].
Dispersion corrections are essential for accurately describing the energetics of cyclohexanetriol conformations [29] [31] [32]. The D3 dispersion correction developed by Grimme has been successfully applied to cyclohexane systems, improving the agreement between calculated and experimental conformational energy differences [29] [31] [32].
Solvation effects can be incorporated into DFT calculations through continuum solvation models [29] [31] [32]. The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) have been used to study the influence of water and other polar solvents on cyclohexanetriol conformations [29] [31] [32].
Molecular Dynamics simulations provide detailed information about the dynamic behavior and conformational sampling of 1,3,5-cyclohexanetriol in various environments [34] [26] [27]. MD simulations can capture the thermal motion of molecules and provide insights into conformational interconversion pathways that are not accessible through static quantum mechanical calculations [34] [26] [27].
Force field selection is crucial for accurate MD simulations of cyclohexanetriol systems [34] [26] [27]. The AMBER, CHARMM, and OPLS-AA force fields have been parameterized for carbohydrate and polyol systems and can provide reasonable descriptions of cyclohexanetriol behavior [34] [26] [27]. Specialized force fields for cyclohexane derivatives may offer improved accuracy for specific applications [34] [26].
Conformational sampling in MD simulations requires careful consideration of time scales and temperature conditions [34] [26] [27]. Ring flipping events in cyclohexane systems typically occur on nanosecond to microsecond time scales, requiring extended simulation times to achieve adequate sampling [34] [26] [27]. Enhanced sampling techniques such as replica exchange molecular dynamics or umbrella sampling can accelerate conformational transitions [34] [26] [27].
Solvation effects are naturally incorporated in explicit solvent MD simulations [34] [26] [27]. Water molecules can form hydrogen bonds with hydroxyl groups, influencing conformational preferences and stability [34] [26] [27]. The number of water molecules in the solvation shell and their orientations can be analyzed to understand solvation structure [34] [26] [27].
Free energy calculations through MD simulations can provide quantitative estimates of conformational energy differences [34] [26] [27]. Thermodynamic integration and free energy perturbation methods can be used to calculate the relative stability of different cyclohexanetriol conformations [34] [26] [27].
Conformational energy mapping represents a systematic approach to exploring the potential energy surface of 1,3,5-cyclohexanetriol [32] [35] [36] [37]. This technique involves calculating energies at multiple points along conformational coordinates to create detailed maps of the molecular energy landscape [32] [35] [36] [37].
Potential energy surface scans can be performed by systematically varying torsional angles around the cyclohexane ring [32] [35] [37]. The ring puckering coordinates provide a natural choice for mapping cyclohexane conformations, allowing identification of all stable conformers and transition states [32] [35] [37]. Multi-dimensional scans can reveal the coupling between different conformational degrees of freedom [32] [35] [37].
Transition state optimization is essential for understanding conformational interconversion mechanisms [32] [35] [37]. The locations of saddle points on the potential energy surface correspond to transition states that connect different conformational minima [32] [35] [37]. The energy barriers between conformers can be calculated by identifying these transition states [32] [35] [37].
Reaction path calculations can provide detailed information about conformational interconversion pathways [32] [35] [37]. The intrinsic reaction coordinate (IRC) method traces the minimum energy path between reactant and product conformations, revealing the complete mechanism of conformational change [32] [35] [37].
Anharmonic vibrational analysis can be performed to include the effects of vibrational motion on conformational energies [32] [35] [37]. The vibrational zero-point energy and thermal corrections can significantly affect the relative stability of different conformers, particularly at elevated temperatures [32] [35] [37].